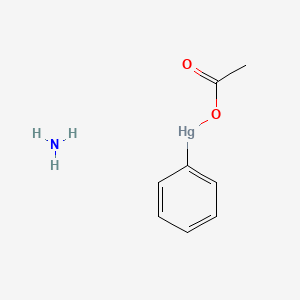
Phenylmercuric ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmercuric ammonium acetate is an organomercurial compound known for its use as a fungicide and slimicide. It is a derivative of phenylmercuric acetate and has been utilized in various industrial and pharmaceutical applications due to its antimicrobial properties .
Preparation Methods
Phenylmercuric ammonium acetate can be synthesized through the reaction of phenylmercuric acetate with ammonium acetate. The reaction typically involves mixing the two compounds in an appropriate solvent under controlled conditions to yield this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Phenylmercuric ammonium acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various mercury-containing compounds.
Reduction: Reduction reactions can convert it back to phenylmercuric acetate or other mercury compounds.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Phenylmercuric ammonium acetate has been extensively studied for its antimicrobial properties. It has been used as a preservative in ophthalmic solutions, disinfectants, and as a fungicide in agriculture . In the field of medicine, it has been investigated for its potential use in treating ocular infections due to its broad-spectrum antimicrobial activity . Additionally, it has applications in the leather industry as a fungicide to prevent mold growth on leather products .
Mechanism of Action
The antimicrobial activity of phenylmercuric ammonium acetate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells .
Comparison with Similar Compounds
Phenylmercuric ammonium acetate is similar to other organomercurial compounds such as phenylmercuric acetate and phenylmercuric nitrate. it is unique in its specific applications and solubility properties. For instance, phenylmercuric acetate is often used as a preservative in eye drops, while phenylmercuric nitrate is used in antiseptic formulations . The choice of compound depends on the specific requirements of the application, such as solubility, stability, and antimicrobial spectrum.
Properties
CAS No. |
53404-67-4 |
|---|---|
Molecular Formula |
C8H11HgNO2 |
Molecular Weight |
353.77 g/mol |
IUPAC Name |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1 |
InChI Key |
LPDJEBDOSVRHKE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



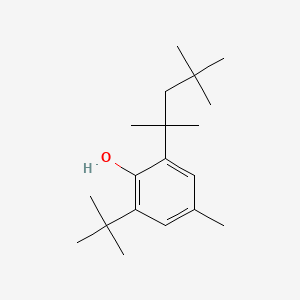
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
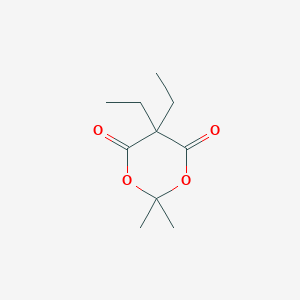
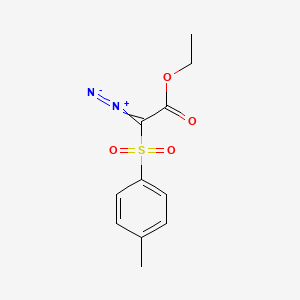
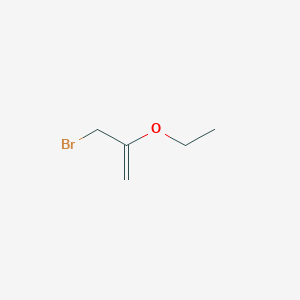
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)

![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
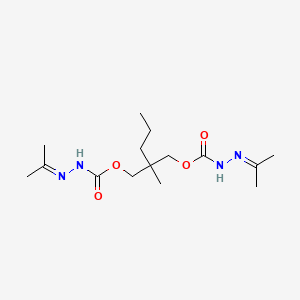
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
